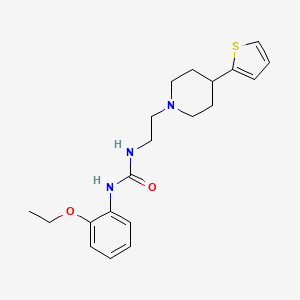
1-(2-Ethoxyphenyl)-3-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Ethoxyphenyl)-3-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C20H27N3O2S and its molecular weight is 373.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(2-Ethoxyphenyl)-3-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)urea, also known by its CAS number 1428380-10-2, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H27N3O2S
- Molecular Weight : 373.5 g/mol
The compound's biological activity is primarily attributed to its structural components, particularly the thiophene and piperidine moieties. Piperidine derivatives are known for their diverse pharmacological effects, including interactions with neurotransmitter receptors and enzymes involved in various biochemical pathways .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, thiourea derivatives have been documented to possess broad-spectrum antimicrobial activity, making them potential candidates for developing new antibiotics .
Anticancer Properties
Studies have demonstrated that urea and thiourea derivatives can inhibit cancer cell proliferation. For example, certain derivatives have shown promising results in inhibiting the growth of various cancer cell lines, including breast and liver cancer cells . The mechanism often involves the inhibition of specific kinases that play a crucial role in cell signaling pathways associated with cancer progression.
Neuropharmacological Effects
The piperidine structure is associated with neuropharmacological activities. Compounds containing piperidine have been explored for their potential as anxiolytics and antidepressants. They may act on serotonin and dopamine receptors, which are critical in mood regulation .
Case Studies
- Antimicrobial Testing : A study evaluated the antimicrobial efficacy of several thiourea derivatives against common pathogens. The results indicated that some derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Anticancer Activity : In vitro studies on human cancer cell lines showed that certain urea derivatives led to a significant reduction in cell viability, suggesting potential as anticancer agents. The IC50 values for these compounds were found to be in the low micromolar range, indicating strong activity .
Data Table: Summary of Biological Activities
Propiedades
IUPAC Name |
1-(2-ethoxyphenyl)-3-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2S/c1-2-25-18-7-4-3-6-17(18)22-20(24)21-11-14-23-12-9-16(10-13-23)19-8-5-15-26-19/h3-8,15-16H,2,9-14H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDDRWLRQQGINO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCCN2CCC(CC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













